Indapamide

Beschreibung

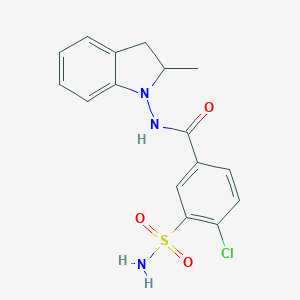

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-chloro-N-(2-methyl-2,3-dihydroindol-1-yl)-3-sulfamoylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN3O3S/c1-10-8-11-4-2-3-5-14(11)20(10)19-16(21)12-6-7-13(17)15(9-12)24(18,22)23/h2-7,9-10H,8H2,1H3,(H,19,21)(H2,18,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDDAHWYSQHTHNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2N1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7044633 | |

| Record name | Indapamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Indapamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014946 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>54.9 [ug/mL] (The mean of the results at pH 7.4), 3.42e-02 g/L | |

| Record name | SID855885 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Indapamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014946 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

26807-65-8 | |

| Record name | Indapamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26807-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indapamide [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026807658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indapamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00808 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | indapamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757075 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Indapamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indapamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.633 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDAPAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F089I0511L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Indapamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014946 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

160-162, 161 °C | |

| Record name | Indapamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00808 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Indapamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014946 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Pharmacological Characterization of Indapamide

Mechanisms of Action of Indapamide

Renal Mechanisms: Inhibition of Na+/Cl- Cotransporter in the Distal Convoluted Tubule

This compound's primary renal action takes place in the cortical diluting segment of the distal convoluted tubule of the nephron. patsnap.comdrugbank.comcapes.gov.brmedicaldialogues.in It selectively inhibits the Na+/Cl- cotransporter, a protein responsible for the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream. patsnap.comdrugbank.comwileymicrositebuilder.com By blocking this transporter, this compound increases the urinary excretion of sodium and chloride, which in turn leads to an increase in water excretion (diuresis). patsnap.comdrugbank.com This diuretic effect reduces plasma volume, venous return, and cardiac output, ultimately contributing to a decrease in blood pressure. drugbank.commedicaldialogues.in

Extra-renal Mechanisms: Direct Vascular Effects

Beyond its diuretic properties, this compound exerts direct effects on the vasculature, which play a significant role in its antihypertensive efficacy. patsnap.compatsnap.com These extra-renal actions contribute to a reduction in total peripheral vascular resistance. ahajournals.orgpatsnap.comnih.gov

This compound has been shown to modulate calcium ion (Ca2+) channels in vascular smooth muscle cells. patsnap.com It can inhibit the inward calcium current and the transmembrane influx of calcium. capes.gov.brwileymicrositebuilder.com Studies have demonstrated that while this compound at a concentration of 10 μmol/l does not affect resting intracellular Ca2+ levels, it significantly blunts the increase in intracellular Ca2+ that occurs in response to depolarization. nih.govkarger.com At higher concentrations (100 μmol/l), this compound significantly reduces voltage-gated Ca2+ currents. nih.govkarger.com This inhibition of calcium entry into vascular smooth muscle cells leads to their relaxation and contributes to vasodilation. patsnap.com

| Parameter | Before Treatment (Mean ± SE) | After Treatment (Mean ± SE) | P-value |

|---|---|---|---|

| Mean Arterial Blood Pressure (mm Hg) | 120 ± 1.6 | 101 ± 1.4 | <0.01 |

| Total Peripheral Vascular Resistance (U/m²) | 36 ± 0.85 | 29 ± 0.72 | <0.01 |

This compound has been observed to influence endothelium-dependent vasodilation. It stimulates the synthesis of prostacyclin, a potent vasodilator. nih.govdrugbank.com While this compound itself may not directly cause relaxation of blood vessels, it can enhance the effects of other vasodilating substances. nih.gov For instance, in the presence of indomethacin (B1671933) (which inhibits prostanoid production), this compound was found to potentiate the vasodilatory response to bradykinin. nih.govnih.gov Furthermore, it has been shown to facilitate the release of endothelium-derived relaxing factor(s). nih.gov

Research suggests that this compound can reduce sympathetic tone. nih.govahajournals.org Studies have shown that it can lower the response to sympathetic nerve stimulation. drugbank.comhres.ca In one study, a 4-week treatment with this compound did not lead to an activation of the sympathetic nervous system, as evidenced by unchanged levels of epinephrine (B1671497) and norepinephrine (B1679862). oup.com This lack of reflex sympathetic activation, which can sometimes counteract the effects of antihypertensive drugs, is a notable aspect of this compound's pharmacological profile. oup.com Another mechanism by which this compound may exert its effects on the sympathetic nervous system is by reducing vascular hyperreactivity to pressor agents like norepinephrine. hres.ca

Endothelium-Dependent Vasodilation and Prostacyclin Production

Impact on Renin-Angiotensin-Aldosterone System (RAAS) Components

This compound administration has been shown to stimulate the renin-angiotensin-aldosterone system (RAAS). nih.govnih.gov Studies in patients with essential hypertension treated with this compound have demonstrated an increase in plasma renin activity. nih.govbmj.com This stimulation of the RAAS is a known compensatory mechanism in response to the diuretic and natriuretic effects of the drug. nih.gov

Despite the increase in plasma renin activity, the pressor response to angiotensin II has been observed to decrease with this compound treatment. nih.govbmj.com In hypertensive patients, this reduction in sensitivity to angiotensin II was more pronounced than in individuals with normal blood pressure. bmj.com However, the potential blood pressure-lowering effect of this decreased responsiveness to angiotensin II may be counteracted by the concurrent rise in plasma renin activity. bmj.com

In some studies, the increase in plasma aldosterone (B195564) concentration did not correlate with the moderate hypokalemia observed during this compound therapy. nih.govnih.gov The administration of perindopril (B612348), an ACE inhibitor, in combination with this compound can inhibit the RAAS axis and tends to mitigate the potassium loss induced by this compound. hres.ca The dual blockade of the RAAS through the combined use of ACE inhibitors and other agents like angiotensin II receptor blockers or aliskiren (B1664508) is generally not recommended due to an increased risk of adverse events. geneesmiddeleninformatiebank.nl

Role of Epoxyeicosatrienoic Acids (EETs) and CYP2C23 in Antihypertensive Effects

Recent research has shed light on the role of epoxyeicosatrienoic acids (EETs), which are metabolites of arachidonic acid produced by cytochrome P450 (CYP) epoxygenases, in the antihypertensive action of this compound. nih.gov Studies in spontaneously hypertensive rats (SHRs) have shown that this compound treatment leads to an increase in the expression of CYP2C23, a key renal epoxygenase. nih.govekb.eg This upregulation of CYP2C23 results in increased production of 11,12- and 14,15-EETs in the kidney. nih.gov

EETs are known to possess vasodilatory properties, and their increased production contributes to the blood pressure-lowering effect of this compound. nih.gov Furthermore, this compound has been found to decrease the expression of soluble epoxide hydrolase, an enzyme that degrades EETs, thereby further augmenting the levels of these vasodilatory compounds. nih.gov In contrast, treatment with hydrochlorothiazide (B1673439) (HCTZ) did not show a similar effect on P450 enzymes or their metabolites, suggesting a specific action of this compound on the CYP2C23-EET pathway. nih.gov

The antioxidant effects of this compound also appear to be mediated, at least in part, through this pathway. In angiotensin II-treated rat mesangial cells, the ability of this compound to lower the expression of the NADPH oxidase subunit p47phox was partially blocked by inhibitors of CYP2C23. nih.govresearchgate.net This indicates that the CYP2C23-derived EETs contribute to the reduction of oxidative stress, a known factor in hypertension. nih.govresearchgate.net

Pharmacodynamics of this compound

Dose-Response Relationships in Antihypertensive Efficacy

The antihypertensive efficacy of this compound exhibits a dose-response relationship. In a study involving patients with mild-to-moderate hypertension, dose-related decreases in blood pressure were observed with daily doses of 1 mg, 2.5 mg, and 5.0 mg. nih.gov Another study showed a linear dose-response relationship when combining this compound with perindopril, with progressive falls in diastolic blood pressure as the doses of both components were increased. cmcv.org

Even at low doses, such as 0.5 mg and 1.0 mg daily, this compound has demonstrated an antihypertensive effect, although normalization of blood pressure was achieved in a smaller percentage of patients at these lower doses. tandfonline.com The maximally effective oral dose in rats has been reported to be 3 mg/kg/24 h. nih.gov

The following table summarizes the dose-response relationship of this compound from a study on patients with mild-to-moderate hypertension.

| This compound Dose | Change in Supine Diastolic Blood Pressure |

| 1 mg/day | Dose-related decrease |

| 2.5 mg/day | Further dose-related decrease |

| 5.0 mg/day | Maximum dose-related decrease |

Data based on a study of 15 patients with mild-to-moderate hypertension. nih.gov

Duration of Antihypertensive Action and Trough-to-Peak Ratios

This compound, particularly in its sustained-release (SR) formulation, provides 24-hour antihypertensive efficacy. nih.gov The trough-to-peak ratio, a measure of the duration of a drug's effect, has been calculated for this compound SR 1.5 mg and meets the requirements set by the Food and Drug Administration, confirming its 24-hour effectiveness. nih.govoup.com

Studies using ambulatory blood pressure monitoring have shown that this compound SR 1.5 mg significantly reduces blood pressure over a 24-hour period, with the effect maintained for up to one year. nih.gov The pharmacokinetic profile of the SR formulation allows the plasma concentration of this compound to be maintained near its maximum for an extended period, contributing to its sustained antihypertensive effect with once-daily administration. cmcv.org The morning/evening ratio of blood pressure reduction, another indicator of duration of action, has been calculated to be 0.95 for systolic blood pressure and 0.85 for diastolic blood pressure with a 1 mg dose of this compound. researchgate.net

Influence on Cardiovascular Parameters Beyond Blood Pressure

Cardiac Output, Heart Rate, and Stroke Volume

The effects of this compound on cardiovascular parameters such as cardiac output, heart rate, and stroke volume have been investigated in various studies, with some conflicting results. Some cardiovascular studies have reported small increases in cardiac output, heart rate, and stroke volume, alongside a significant reduction in peripheral resistance. nih.gov

Conversely, another study in hypertensive patients who responded to this compound treatment found that at the highest dose (5.0 mg per day), the reduction in blood pressure was associated with a significant decrease in the cardiac index. nih.gov This decrease was related to a reduction in left ventricular end-diastolic dimension and stroke volume, while the heart rate did not increase. nih.gov Other research has indicated that the decrease in blood pressure with this compound is accompanied by a reduction in total peripheral resistance with no change in cardiac output. capes.gov.br In a comparison with atenolol (B1665814), this compound in combination with perindopril did not cause a reduction in heart rate. jacc.org

The following table provides a summary of findings on the influence of this compound on key cardiovascular parameters from different studies.

| Cardiovascular Parameter | Observed Effect | Study Reference |

| Cardiac Output | Small increase | nih.gov |

| No change | capes.gov.br | |

| Significant decrease in cardiac index at high doses in responders | nih.gov | |

| Heart Rate | Small increase | nih.gov |

| No increase | nih.gov | |

| Stroke Volume | Small increase | nih.gov |

| Decrease at high doses in responders | nih.gov |

Arterial Compliance and Stiffness

This compound has been shown to improve arterial compliance and reduce arterial stiffness, effects that contribute to its antihypertensive properties. In hypertensive patients, this compound can induce an improvement in arterial compliance. nih.gov This effect may be partly due to a combination of its binding to elastin (B1584352) and a reduction in the uptake of calcium and phosphate (B84403) into the smooth muscle of the arterial wall, which could reduce the arterial rigidity often seen in elderly and hypertensive individuals. nih.gov

Studies have indicated that diuretic drugs, including this compound, can increase arterial distensibility and compliance in hypertensive patients, with a more pronounced effect in older subjects. nih.gov In some cases, however, factors like the activation of the sympathetic nervous system or potassium depletion might counteract the improvement in arterial distensibility. nih.gov

A study comparing this compound with amlodipine (B1666008) and candesartan (B1668252) found that while all three drugs similarly reduced central and peripheral blood pressure, only this compound produced a statistically significant increase in pulse pressure amplification, independent of changes in arterial stiffness. oup.com Another study involving a combination of perindopril and this compound showed a significant attenuation of carotid wave reflections, leading to a selective decrease in systolic blood pressure and pulse pressure, more so than atenolol. ahajournals.org This suggests a direct effect on the vascular properties beyond simple blood pressure reduction.

Furthermore, in a study on very elderly hypertensive patients, treatment with this compound (with or without perindopril) was found to favorably affect arterial compliance at night, an effect that was independent of blood pressure changes. tandfonline.comtandfonline.com This nocturnal improvement in arterial stiffness may contribute to the cardiovascular benefits observed with this compound treatment. tandfonline.comtandfonline.com

Pharmacokinetics and Metabolism of this compound

Absorption and Bioavailability Characteristics

This compound is characterized by rapid and complete absorption following oral administration. ahajournals.orghres.cahres.camedicines.org.ukhres.cahres.ca Peak blood concentrations are typically reached within 1 to 2.5 hours after an oral dose. hres.cahres.camedicines.org.ukhres.cahres.cadrugbank.comdrugs.comfda.gov The bioavailability of the tablet formulation is high, at approximately 93-100%, and is not significantly affected by the presence of food or antacids. ahajournals.orgdrugbank.comdrugs.com

The high lipid solubility of this compound, attributed to its methylindoline moiety, likely contributes to its rapid absorption from the gastrointestinal tract. ahajournals.orgdrugbank.com

Table 1: Pharmacokinetic Parameters of this compound Absorption

| Parameter | Value | Source |

|---|---|---|

| Time to Peak Concentration (Tmax) | 1–2.5 hours | hres.cahres.camedicines.org.ukhres.cahres.cadrugbank.comdrugs.comfda.gov |

Distribution Profile: Tissue Uptake and Protein Binding

This compound is widely distributed throughout the body, a characteristic linked to its high lipid solubility. ahajournals.orgdrugs.com It has an apparent volume of distribution reported to be between 24 and 25 liters. researchgate.netnih.gov

In the bloodstream, this compound exhibits significant binding to both plasma proteins and erythrocytes. ahajournals.org Approximately 71-79% of this compound in the plasma is bound to proteins. medicines.org.ukdrugbank.comdrugs.comnih.govwikipedia.org It primarily binds to alpha 1-acid glycoprotein (B1211001) with high affinity, and to a lesser extent to albumin and lipoproteins. nih.govnih.gov

A notable feature of this compound's distribution is its extensive and preferential binding to erythrocytes (red blood cells). ahajournals.orgdrugbank.comnih.govnih.gov It is concentrated in erythrocytes, with the whole blood to plasma concentration ratio being approximately 6:1 at peak concentration. fda.gov This ratio decreases to about 3.5:1 eight hours after administration. fda.gov this compound binds to carbonic anhydrase within the erythrocytes with high affinity, although it does not significantly inhibit this enzyme's activity. ahajournals.orgdrugs.comresearchgate.net Over 40% of an administered dose can be found in the blood after just one hour. researchgate.net

Owing to its high lipid solubility, this compound is taken up by the vascular wall, specifically by the smooth muscle cells. hres.cahres.camedicines.org.ukhres.cahres.caresearchgate.netmagonlinelibrary.comhres.ca It has been shown to accumulate in vascular smooth muscle to a concentration that can be ten times higher than in plasma. researchgate.net This localized distribution within the vascular wall is thought to be a key factor in its direct vasodilator action. researchgate.netmagonlinelibrary.com

Concentration in Erythrocytes

Metabolic Pathways and Metabolite Identification

This compound undergoes extensive metabolism, primarily in the liver. ahajournals.orgdrugbank.comresearchgate.net Less than 7% of the administered dose is excreted unchanged in the urine. ahajournals.orghres.cahres.cadrugbank.comfda.govresearchgate.net As many as 19 distinct metabolites have been suggested to be produced in humans, though not all have been identified. drugbank.comresearchgate.net

The primary enzyme responsible for the metabolism of this compound is Cytochrome P450 3A4 (CYP3A4). drugbank.comnih.govmagonlinelibrary.comresearchgate.net This enzyme facilitates several metabolic reactions, including hydroxylation, carboxylation, and dehydrogenation. drugbank.comnih.govresearchgate.net Other enzymes, such as CYP2C19, may also be involved in its metabolism. researchgate.netsemanticscholar.org

Several metabolic pathways have been described. drugbank.comnih.gov One pathway involves the dehydrogenation of this compound to form metabolite M5, which is then oxidized to M4, and further hydroxylated at the indole (B1671886) moiety to form M2. drugbank.comnih.gov An alternative route begins with the hydroxylation of this compound by CYP3A4 to form M1, which then undergoes dehydrogenation to M3 and is subsequently oxidized to M2. drugbank.comnih.gov One of the major metabolites, hydroxyl-indapamide, has been identified. semanticscholar.org

Table 2: Identified Metabolites of this compound

| Metabolite | Chemical Name | Source |

|---|---|---|

| M3 | 4-chloro-N-(5-hydroxy-2-methyl-1H-indol-1-yl)-3-sulfamoylbenzamide | clearsynth.com |

| M4 | - | drugbank.com |

| M5 | - | drugbank.com |

| Hydroxyl-indapamide | - | semanticscholar.org |

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| Amlodipine |

| Atenolol |

| Candesartan |

| This compound |

| Perindopril |

| Hydroxyl-indapamide |

| Dehydrogen-indapamide |

| M1 |

| M2 |

| M3 |

| M4 |

Extensive Hepatic Metabolism

This compound is subject to extensive metabolism in the liver. drugbank.commedsafe.govt.nzahajournals.org Consequently, only a small fraction, approximately 5% to 7%, of the administered dose is found in the urine as the unchanged compound. researchgate.netahajournals.orghres.ca In humans, the metabolic process is complex, with reports suggesting the formation of as many as 19 different metabolites, though not all have been fully identified. drugbank.comresearchgate.nettandfonline.com The primary enzyme responsible for the hydroxylation, carboxylation, and dehydrogenation reactions involved in this compound's metabolism is Cytochrome P450 3A4 (CYP3A4). drugbank.comresearchgate.net

Indoline (B122111) Aromatization and Hydroxylation Pathways

Key metabolic transformations of this compound involve its indoline structure. One significant pathway is the dehydrogenation of the indoline ring to form an indole derivative, a process of aromatization catalyzed by cytochrome P450 enzymes. researchgate.netresearchgate.netnih.gov Specifically, CYP3A4 has been identified as having the highest "aromatase" activity for this conversion. nih.gov

Another major metabolic route is the hydroxylation of the indole moiety, which is thought to produce the major metabolite, M1. drugbank.comnih.gov This hydroxylation, along with epoxidation, is also mediated by CYP3A4. drugbank.comresearchgate.netnih.gov The epoxidation can lead to a reactive epoxide intermediate, which is then dihydroxylated by microsomal epoxide hydrolase to form other metabolites. nih.gov

Active Metabolites

While this compound is extensively metabolized, at least one of its major metabolites has been reported to be pharmacologically active. researchgate.net The primary metabolite, formed through hydroxylation of the indoline ring, has demonstrated some antihypertensive activity in animal studies, although it is less potent than the parent compound, this compound. nih.govogyei.gov.hu

Elimination Pathways: Renal and Gastrointestinal Excretion

This compound and its metabolites are eliminated from the body through both renal and gastrointestinal routes. hres.ca Approximately 60-70% of a dose is excreted in the urine. drugbank.comnih.govnih.gov However, the majority of this is in the form of metabolites, with only about 5-7% being the unchanged parent drug. researchgate.netahajournals.orgnih.gov A smaller portion of the dose, estimated to be between 16% and 23%, is eliminated via the gastrointestinal tract in the feces. drugbank.comhres.canih.gov This highlights the dominant role of hepatic clearance over renal clearance for the parent drug. nih.gov

Biphasic Elimination Half-Life

The elimination of this compound from the plasma follows a biphasic pattern. researchgate.netmedsafe.govt.nzhres.ca This is characterized by an initial, more rapid phase of elimination, followed by a slower, terminal phase. researchgate.nettandfonline.comtandfonline.com The terminal elimination half-life is reported to be in the range of 14 to 25 hours. medsafe.govt.nzhres.canps.org.au More specifically, various studies have reported values of approximately 16 to 18 hours. researchgate.netahajournals.orgnih.gov This prolonged half-life allows for once-daily administration. ahajournals.org

Pharmacokinetic Studies in Different Species (e.g., Human, Dog, Rat)

Comparative pharmacokinetic studies of ¹⁴C-labeled this compound have been conducted in humans, dogs, and rats. researchgate.nettandfonline.comtandfonline.com These studies revealed that while all three species share common metabolic pathways, the pharmacokinetics in dogs are more similar to those in humans than in rats. researchgate.nettandfonline.comtandfonline.com

In humans, this compound is absorbed rapidly, with peak plasma concentrations occurring within 1 to 2 hours after oral administration. hres.catandfonline.com In contrast, absorption appears to be slower in rats, with peak concentrations not reached until 6 hours post-administration. tandfonline.com The elimination of radioactivity from plasma was biphasic in humans and dogs, but the rat did not show the initial rapid elimination phase, likely due to the slower absorption rate. tandfonline.com The terminal elimination half-life was similar across the species. tandfonline.com

There were also species-specific differences in the primary routes of elimination. In humans, the main route was urinary excretion (60-61% of the dose), whereas in dogs, elimination was more evenly distributed between urine (40-44%) and feces (38-44%). tandfonline.com In animal studies, biliary excretion was the predominant route of elimination. capes.gov.br

| Species | Peak Plasma Concentration Time | Elimination Pattern | Primary Elimination Route |

| Human | 1-2 hours hres.catandfonline.com | Biphasic tandfonline.com | Urine (60-61%) tandfonline.com |

| Dog | 1-2 hours tandfonline.com | Biphasic tandfonline.com | Urine (40-44%) and Feces (38-44%) tandfonline.com |

| Rat | ~6 hours tandfonline.com | Monophasic (slow elimination) tandfonline.com | Not specified |

Impact of Food and Antacids on Bioavailability

The bioavailability of this compound after oral administration is high and is not significantly affected by the presence of food or antacids. drugbank.commedsafe.govt.nzahajournals.org Studies have shown that the bioavailability is virtually complete and co-administration with food or antacids does not lead to a reduction. ahajournals.orgnih.gov While food may have a modest impact on the maximum concentration (Cmax) and the time to reach maximum concentration (Tmax), these differences are generally not considered clinically significant. researchgate.net

Clinical Efficacy of Indapamide in Cardiovascular Disease Management

Efficacy in Essential Hypertension

Essential hypertension, characterized by high blood pressure without a known secondary cause, is a primary indication for indapamide. The compound has demonstrated significant antihypertensive effects, contributing to the control of blood pressure and reduction of associated cardiovascular risks.

Monotherapy Studies and Blood Pressure Reduction

This compound, when used as a single agent, has proven effective in lowering both systolic and diastolic blood pressure. A meta-analysis of nine randomized controlled trials involving over 10,000 patients showed that this compound is superior to a placebo in reducing blood pressure. akjournals.com The analysis revealed a significant mean reduction in systolic blood pressure of 7.28 mmHg and in diastolic blood pressure of 3.50 mmHg compared to placebo. akjournals.com In a subset of eight trials with 1,536 patients, where baseline hypertension was more pronounced, this compound monotherapy led to an average decrease of 19.10 mmHg in systolic blood pressure and 10.43 mmHg in diastolic blood pressure. akjournals.com

Another multicenter study involving 981 patients with essential hypertension reported a substantial reduction in blood pressure over a 16-week treatment period. nih.gov The mean blood pressure fell from 179/103 mmHg at baseline to 150/86 mmHg after 16 weeks of treatment. nih.gov Similarly, a Polish study on 1,047 patients with mild to moderate essential hypertension using sustained-release (SR) this compound observed a mean blood pressure decrease of 25.7/14.2 mmHg after 12 weeks of monotherapy. viamedica.pl After this period, 95.3% of patients had their blood pressure controlled or significantly reduced. viamedica.pl

Studies utilizing 24-hour ambulatory blood pressure monitoring have also confirmed the sustained antihypertensive effect of this compound. researchgate.netcmcv.org The sustained-release formulation, in particular, has been shown to provide consistent blood pressure control over a 24-hour period. cmcv.org

Comparative Efficacy with Other Antihypertensive Agents

The clinical utility of this compound is further highlighted when its efficacy is compared to other major classes of antihypertensive drugs.

Clinical studies have shown that this compound has a comparable or, in some cases, superior blood pressure-lowering effect than traditional thiazide diuretics. In a randomized, open-label study comparing this compound with low-dose hydrochlorothiazide (B1673439) in Black patients with mild to moderate hypertension, this compound monotherapy resulted in a more profound and sustained blood pressure reduction over a 3-month period. ajol.info The 24-hour blood pressure decreased from 150/94 mmHg to 130/82 mmHg with this compound, a more significant reduction than that observed with hydrochlorothiazide. ajol.info Another review of clinical trials concluded that this compound SR was as effective as hydrochlorothiazide in reducing blood pressure. researchgate.net

When compared with chlorthalidone (B1668885), another thiazide-like diuretic, some evidence suggests chlorthalidone may have a slight advantage in reducing systolic blood pressure. elsevier.es However, a direct head-to-head morbidity and mortality trial comparing this compound and chlorthalidone is lacking. elsevier.es

This compound has demonstrated comparable efficacy to angiotensin-converting enzyme (ACE) inhibitors in lowering blood pressure. A review of several well-controlled clinical trials found that this compound SR reduced blood pressure as effectively as therapeutic dosages of enalapril (B1671234). researchgate.netnih.gov A meta-analysis also showed that this compound was more effective than enalapril in reducing left ventricular mass index, a key marker of cardiac damage due to hypertension. akjournals.com

Comparative studies between this compound and calcium channel blockers (CCBs) like amlodipine (B1666008) have shown similar efficacy in blood pressure reduction. In a study involving patients of African ancestry with mild-to-moderate hypertension, monotherapy with this compound SR was found to decrease ambulatory and office blood pressure to a similar extent as amlodipine after one month. oup.com Another review of clinical trials lasting 12 to 52 weeks indicated that this compound SR was as effective as amlodipine in lowering blood pressure. researchgate.net The EFFICIENT study, which looked at a single-pill combination of this compound SR and amlodipine, found a mean blood pressure reduction of 28.5/15.6 mmHg after 45 days in patients uncontrolled on CCB monotherapy or with grade 2 or 3 hypertension. plos.org

This compound has also been shown to be as effective as angiotensin receptor blockers (ARBs) in managing hypertension. A review of well-controlled clinical trials concluded that this compound SR lowered blood pressure as effectively as candesartan (B1668252). researchgate.net A meta-analysis that compared this compound to several other first-line antihypertensive agents, including candesartan, found that this compound had a modestly more favorable efficacy in reducing systolic blood pressure. akjournals.com

Efficacy in Specific Hypertensive Subpopulations

Elderly Hypertensive Patients

This compound has demonstrated significant efficacy in the treatment of hypertension in elderly patients, a population at high risk for cardiovascular events. The Hypertension in the Very Elderly Trial (HYVET), a landmark study, specifically investigated the benefits of treating hypertension in individuals over the age of 80. acc.orgjwatch.org In this trial, patients receiving this compound (with the potential addition of perindopril) experienced a notable reduction in both systolic and diastolic blood pressure compared to the placebo group. acc.orgahajournals.org The trial was terminated early due to a significant 21% reduction in total mortality and a 30% reduction in the rate of stroke in the active treatment arm. acc.org Furthermore, there was a 39% reduction in fatal strokes and a 64% reduction in heart failure. acc.org These findings underscore the substantial benefit of this compound-based treatment in reducing major cardiovascular events and mortality in the very elderly. acc.orgnih.gov

A long-term, 12-month follow-up study further confirmed the sustained antihypertensive effect and good tolerability of this compound SR 1.5 mg in patients aged 65 to 80 years, including after switching from other antihypertensive agents like amlodipine or hydrochlorothiazide. nih.gov The study reported a significant long-term decrease in systolic and diastolic blood pressure from baseline. nih.gov A meta-analysis pooling data from three randomized controlled trials in elderly patients showed that this compound induced a significantly greater reduction in both systolic and diastolic blood pressure compared to placebo. akjournals.com However, the blood pressure-reducing effect of this compound was not significantly different from that of amlodipine and hydrochlorothiazide in this patient group. akjournals.com

Table 1: Key Findings from the HYVET Trial

| Outcome | Hazard Ratio (HR) | 95% Confidence Interval (CI) | p-value |

|---|---|---|---|

| All Stroke | 0.70 | 0.49-1.01 | 0.055 |

| Total Mortality | 0.79 | 0.65-0.95 | 0.05 |

| Fatal Stroke | 0.61 | 0.38-0.99 | 0.046 |

| Heart Failure | 0.36 | 0.22-0.58 | <0.001 |

Data from the Hypertension in the Very Elderly Trial (HYVET). acc.org

Patients with Isolated Systolic Hypertension

This compound has also been shown to be effective in managing isolated systolic hypertension (ISH), a common form of hypertension in the elderly characterized by elevated systolic blood pressure with normal diastolic blood pressure. In a subgroup of patients with ISH, this compound SR demonstrated a greater efficacy in reducing systolic blood pressure compared to hydrochlorothiazide. oup.com The X-CELLENT study, a randomized, double-blind, placebo-controlled trial, found that for patients with ISH, this compound SR significantly reduced pulse pressure relative to placebo, a benefit not observed with amlodipine. oup.com An ancillary study using 24-hour ambulatory blood pressure monitoring confirmed that in patients with ISH, this compound SR reduced 24-hour systolic blood pressure significantly more than amlodipine, and only this compound SR significantly reduced 24-hour pulse pressure compared to placebo. oup.com

A meta-analysis of two trials involving patients with ISH showed no significant difference between this compound and amlodipine in reducing systolic blood pressure. akjournals.com However, amlodipine was found to lower normal diastolic blood pressure to a significantly greater extent. akjournals.com In comparison with both amlodipine and candesartan, this compound led to a greater decrease in pulse pressure. akjournals.com

Patients with Type 2 Diabetes and Hypertension

This compound has proven to be an effective and well-tolerated antihypertensive agent in the high-risk population of patients with both type 2 diabetes and hypertension. The ADVANCE (Action in Diabetes and Vascular disease: Preterax and Diamicron MR Controlled Evaluation) trial demonstrated that a fixed combination of perindopril (B612348) and this compound significantly reduced the risk of major macrovascular and microvascular events by 9%, all-cause mortality by 14%, and cardiovascular mortality by 18% in patients with type 2 diabetes. sigmaaldrich.comslideshare.net These benefits were observed irrespective of initial blood pressure levels. sigmaaldrich.com A follow-up study, ADVANCE-ON, showed that the reductions in all-cause and cardiovascular mortality were sustained even after the randomized treatment had ceased. acc.org

The NESTOR (Natrilix SR versus Enalapril Study in Hypertensive Type 2 Diabetics with Microalbuminuria) study, and specifically its sub-analysis in elderly patients (≥65 years), compared the efficacy of this compound SR with enalapril. cmcv.org In this elderly subgroup, this compound SR was found to be non-inferior to enalapril in reducing microalbuminuria, a key marker of kidney damage in diabetic patients. cmcv.orgresearchgate.net Both treatments led to significant reductions in mean arterial pressure. cmcv.org Another study focusing on hypertensive patients with type 2 diabetes found that this compound SR significantly lowered the whole-day blood pressure without negatively impacting lipid profiles or glucose metabolism. oup.comnih.gov

Table 2: Key Outcomes of the ADVANCE Trial (Perindopril-Indapamide vs. Placebo)

| Outcome | Relative Risk Reduction | p-value |

|---|---|---|

| Major Macrovascular or Microvascular Events | 9% | 0.041 |

| All-Cause Mortality | 14% | 0.025 |

| Cardiovascular Mortality | 18% | 0.027 |

| Total Coronary Events | 14% | 0.02 |

| Total Renal Events | 21% | <0.0001 |

Data from the Action in Diabetes and Vascular disease: Preterax and Diamicron MR Controlled Evaluation (ADVANCE) trial. sigmaaldrich.com

Sustained-Release Formulations: Comparative Effectiveness and Prescribing Trends

Sustained-release (SR) formulations of this compound have been developed to provide more consistent 24-hour blood pressure control with once-daily administration. nih.govviamedica.pl Clinical studies have shown that this compound SR 1.5 mg has an antihypertensive effect equivalent to the immediate-release (IR) 2.5 mg formulation. nih.govelsevier.es The SR formulation, however, offers the advantage of a lower peak plasma concentration, which may contribute to an improved safety profile. researchgate.net

A cohort study emulating a target trial found no difference in the risk of cardiovascular events or all-cause mortality between initiating treatment with modified-release (a form of sustained-release) and immediate-release this compound. researchgate.netresearchgate.net However, an exploratory secondary analysis suggested that sustained treatment with modified-release preparations was associated with a lower risk of cardiovascular events compared to immediate-release preparations. researchgate.net In terms of prescribing trends, one study noted a greater increase in the proportion of users of immediate-release this compound compared to modified-release this compound between 2005 and 2020. researchgate.netresearchgate.net

Cardiovascular Outcome Studies and Meta-Analyses

The cardiovascular benefits of this compound, both as monotherapy and in combination, have been established through several large-scale outcome studies and meta-analyses. A pooled analysis of four major randomized controlled trials (PATS, PROGRESS, ADVANCE, and HYVET), involving over 24,000 patients, demonstrated that treatment based on this compound (mostly combined with perindopril) resulted in significant risk reductions for all-cause death (15%), cardiovascular death (21%), fatal stroke (36%), and all strokes (27%) compared to placebo. researchgate.netnih.govnih.gov

Another meta-analysis of nine randomized controlled trials with over 10,000 patients concluded that this compound is efficacious in preventing further strokes and effectively reduces blood pressure. akjournals.com This analysis also showed that this compound was superior to active controls in reducing systolic blood pressure. akjournals.comakjournals.com

Prevention of Stroke and Stroke Recurrence

This compound has a well-documented role in the prevention of both initial and recurrent strokes. The Post-Stroke Antihypertensive Treatment Study (PATS), a randomized, double-blind, placebo-controlled trial, showed that treatment with this compound in patients with a history of stroke or transient ischemic attack (TIA) reduced the incidence of fatal and nonfatal stroke by 29%. nih.gov This benefit was achieved with a modest average blood pressure reduction of 5/2 mmHg. nih.gov

The Perindopril Protection Against Recurrent Stroke Study (PROGRESS) provided further definitive evidence for the role of blood pressure lowering in secondary stroke prevention. nih.gov In this trial, a flexible regimen based on perindopril with the addition of this compound for most patients reduced the risk of stroke by 28% in individuals with a history of cerebrovascular disease. nih.govnih.gov Notably, the combination therapy of perindopril and this compound was significantly more effective, reducing stroke risk by 43%, whereas perindopril monotherapy showed no discernible reduction in stroke risk. nih.govacpjournals.orgbioline.org.brnih.govnntonline.netelsevier.es The benefits of the combination therapy were observed for both ischemic and hemorrhagic strokes, with a 24% reduction in ischemic stroke and a 50% reduction in intracerebral hemorrhage. nih.govahajournals.org

Table 3: Stroke Prevention with this compound-Based Regimens

| Trial | Treatment Comparison | Population | Key Finding on Stroke Risk |

|---|---|---|---|

| PATS | This compound vs. Placebo | History of stroke or TIA | 29% reduction in fatal and nonfatal stroke. nih.gov |

| PROGRESS | Perindopril +/- this compound vs. Placebo | History of stroke or TIA | 28% overall reduction in stroke. nih.gov |

| Perindopril + this compound vs. Placebo | 43% reduction in stroke. nih.gov | ||

| Perindopril alone vs. Placebo | No significant reduction in stroke. nih.gov |

Reduction of Left Ventricular Hypertrophy (LVH)

This compound has demonstrated a notable ability to induce the regression of Left Ventricular Hypertrophy (LVH), a significant risk factor for cardiovascular morbidity in hypertensive patients. oup.comnih.gov Multiple studies have highlighted its efficacy in reducing left ventricular mass index (LVMI).

A meta-analysis of six studies involving 197 patients showed that this compound treatment resulted in a significant reduction of LVH. oup.com In a 6-month multicenter open study with 112 patients completing the trial, this compound led to a 13% reduction in LVMI, from a baseline of 161.9 ± 37.9 g/m² to 140.7 ± 33.8 g/m² post-treatment. oup.comnih.gov This effect was primarily attributed to a marked decrease in posterior and interventricular wall thickness, with only a slight change in the left ventricular internal diameter. oup.comnih.gov

Table 1: Effect of this compound on Left Ventricular Hypertrophy

| Study/Analysis | Number of Patients | Duration | Key Findings |

|---|---|---|---|

| Multicenter Open Study oup.comnih.gov | 112 | 6 months | 13% reduction in LVMI (from 161.9 ± 37.9 to 140.7 ± 33.8 g/m²). Significant decrease in posterior and interventricular wall thickness. |

| Meta-Analysis oup.com | 197 | 6 months | Confirmed significant reduction in LVH. |

| International Multicenter Study nih.gov | 151 | 6 months | This compound showed significant LVMI reduction, comparable to nifedipine, enalapril, and atenolol (B1665814), and superior to hydrochlorothiazide. |

| LIVE Study elsevier.esscienceopen.com | - | - | This compound was more effective than enalapril in reducing LVMI. |

Notably, the reduction in LVMI with this compound treatment does not appear to be solely dependent on the extent of blood pressure reduction. oup.comoup.com An international multicenter study comparing this compound with other antihypertensives like nifedipine, enalapril, and atenolol found that all these drugs, except hydrochlorothiazide, induced a significant and similar reduction in left ventricular mass. nih.gov Furthermore, the LIVE (this compound Sustained Release Versus Enalapril) study revealed that this compound had a more potent effect on LVH regression than enalapril. elsevier.esscienceopen.com This suggests that this compound may possess intrinsic properties that contribute to the regression of cardiac hypertrophy, beyond its blood pressure-lowering effects. oup.com

Impact on Major Cardiovascular Events and Mortality

This compound, often in combination with perindopril, has been shown to significantly reduce the risk of major cardiovascular events and mortality across various patient populations. A pooled analysis of four major randomized controlled trials (PATS, PROGRESS, ADVANCE, and HYVET) involving 24,194 patients demonstrated substantial benefits. nih.gov

This analysis revealed statistically significant risk reductions for all-cause mortality (-15%), cardiovascular death (-21%), and fatal stroke (-36%). nih.gov Furthermore, there were notable improvements in other cardiovascular outcomes, with risk reductions ranging from 22% to 36% for events such as all strokes, major coronary events, myocardial infarction, and heart failure. nih.gov

Table 2: Risk Reduction with this compound-Based Treatment (Pooled Analysis of 4 RCTs)

| Outcome | Risk Reduction (%) |

|---|---|

| All-Cause Mortality | 15 |

| Cardiovascular Death | 21 |

| Fatal Stroke | 36 |

| All Strokes | 27 |

| Major Coronary Events | 22 |

| Myocardial Infarction | 26 |

| Heart Failure | 36 |

| Major Cardiovascular Events | 25 |

Data from a pooled analysis of PATS, PROGRESS, ADVANCE, and HYVET trials. nih.gov

The ADVANCE trial, which included 11,140 patients with type 2 diabetes, showed that a fixed combination of perindopril and this compound reduced all-cause and cardiovascular mortality. bmj.comahajournals.org Specifically, the combination therapy reduced cardiovascular mortality by 18% and all-cause mortality by 14%. medcraveonline.com The HYVET study, focusing on very elderly hypertensive patients (aged 80 or older), also demonstrated a significant reduction in all-cause mortality with this compound treatment, with or without perindopril. wikipedia.org

This compound has also been proven effective in the secondary prevention of stroke. wikipedia.org The PROGRESS trial, involving patients with a history of stroke or transient ischemic attack, showed that treatment based on this compound and perindopril significantly reduced the risk of recurrent stroke. nih.gov

Effect on Cardiovascular Remodeling

This compound has demonstrated beneficial effects on cardiovascular remodeling, which involves structural and functional changes in the heart and blood vessels in response to stimuli like hypertension.

Studies in spontaneously hypertensive rats (SHR) have shown that this compound can prevent myocardial fibrosis. semanticscholar.org One such study found that this compound treatment significantly reduced the area of fibrosis in the left ventricle of SHRs to levels comparable to normotensive control rats. semanticscholar.org This effect on myocardial fibrosis was observed without a significant impact on nitric oxide production, suggesting other mechanisms may be at play. semanticscholar.org

In addition to its effects on the heart, this compound also influences vascular remodeling. In SHRs, this compound has been shown to attenuate hypertrophic inward remodeling of cerebral arterioles. ahajournals.orgahajournals.org This suggests that this compound can help prevent the thickening of the arterial walls in the brain, a change that can contribute to cerebrovascular events. Interestingly, this effect on hypertrophic remodeling appears to be at least partially independent of its blood pressure-lowering effects. ahajournals.orgahajournals.org However, this compound did not seem to affect eutrophic inward remodeling, another type of vascular change. ahajournals.orgahajournals.org Furthermore, treatment with this compound has been found to attenuate increases in the distensibility of cerebral arterioles in SHRs. ahajournals.org

The combination of perindopril and this compound has also been shown to improve microvascular remodeling, leading to better end-organ perfusion and a reduction in cardiovascular risk. servier-university.com.pa

Renal Protective Effects

Influence on Renal Function and Creatinine (B1669602) Clearance

This compound has shown favorable effects on renal function, particularly in patients with pre-existing renal impairment. A long-term study comparing this compound with hydrochlorothiazide in hypertensive patients with impaired renal function found that while both drugs effectively controlled blood pressure, their effects on renal function differed significantly. scite.aikarger.comnih.govkarger.com

Over a two-year period, this compound therapy was associated with a 28.5 ± 4.4% increase in creatinine clearance. scite.aikarger.comnih.govkarger.comnih.gov In contrast, treatment with hydrochlorothiazide resulted in a 17.4 ± 3.0% decrease in creatinine clearance. scite.aikarger.comnih.govkarger.comnih.gov These findings suggest that this compound is superior to hydrochlorothiazide in preserving or even improving renal function in this patient population. scite.ainih.govnih.gov

Table 3: Comparative Effects of this compound and Hydrochlorothiazide on Creatinine Clearance in Patients with Impaired Renal Function

| Treatment Group | Change in Creatinine Clearance over 2 Years |

|---|---|

| This compound | +28.5 ± 4.4% |

| Hydrochlorothiazide | -17.4 ± 3.0% |

Data from a 2-year comparative study. scite.aikarger.comnih.govkarger.comnih.gov

Even in patients with normal renal function or moderate renal insufficiency, this compound has been shown to not adversely affect renal function. scite.ai Short-term studies have also indicated that this compound does not have harmful effects on renal blood flow or glomerular filtration rate. karger.com

Attenuation of Nephrosclerosis

Nephrosclerosis, the hardening of the small arteries in the kidneys, is a common consequence of long-term, uncontrolled hypertension. Thiazide-like diuretics, including this compound, are among the medications prescribed for the management of nephrosclerosis. lybrate.com They work by reducing the reabsorption of sodium and chloride in the kidneys, which helps to lower fluid retention and pressure on the vascular walls. lybrate.com

Reduction of Renal Inflammation and Fibrosis

This compound has been shown to possess properties that can reduce renal inflammation and fibrosis, key processes in the progression of kidney disease. In studies on spontaneously hypertensive rats (SHR), this compound treatment led to a reduction in renal collagen deposition. nih.govresearchgate.net

The mechanisms behind these effects appear to involve the modulation of several signaling pathways. This compound has been found to decrease the levels of transforming growth factor-beta 1 (TGF-β1), a key molecule involved in renal fibrosis. nih.govresearchgate.netresearchgate.net It also inhibits the activation of p38 and JNK, which are part of the mitogen-activated protein kinase (MAPK) pathway implicated in inflammation and fibrosis. nih.govresearchgate.net

Furthermore, this compound can ameliorate oxidative stress and inflammatory responses in the renal cortex. nih.govresearchgate.net It achieves this by down-regulating the expression of p47phox (a component of NADPH oxidase, which produces reactive oxygen species) and nuclear factor-κB (NF-κB), a central regulator of inflammation. nih.govresearchgate.netnih.gov

Downregulation of NF-κB and TGF-β1 Pathways

This compound has been shown to mitigate inflammatory and fibrotic processes by downregulating key signaling pathways. nih.govmdpi.comresearchgate.net Specifically, its ability to decrease the expression of nuclear factor-κB (NF-κB) and transforming growth factor-beta 1 (TGF-β1) is a significant aspect of its organ-protective effects. nih.govmdpi.comppm.edu.pl

In studies involving spontaneously hypertensive rats (SHRs), treatment with this compound led to a notable reduction in the expression of p65-NF-κB in the renal cortex. nih.gov NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, and its inhibition is associated with anti-inflammatory effects. nih.govekb.eg Similarly, this compound treatment decreased the levels of TGF-β1, a cytokine widely recognized for its central role in the development of renal fibrosis. nih.gov The reduction in TGF-β1 by this compound suggests a potential to reduce renal collagen deposition and inhibit the progression of renal fibrosis in hypertensive states. nih.gov

Table 1: Research Findings on this compound's Effect on NF-κB and TGF-β1 Pathways

| Model System | Key Pathway/Molecule | Observed Effect | Source(s) |

|---|---|---|---|

| Spontaneously Hypertensive Rats (SHRs) | Nuclear Factor-κB (NF-κB) | Decreased expression in renal cortex. | nih.govmdpi.comnih.gov |

| Spontaneously Hypertensive Rats (SHRs) | Transforming Growth Factor-β1 (TGF-β1) | Decreased levels in renal cortex, reducing renal collagen deposition. | nih.govnih.govresearchgate.net |

| Chronic Renal Failure (CRF) Rat Model | Nuclear Factor-κB (NF-κB) | Decreased expression in cardiac tissue. | ekb.eg |

Amelioration of Oxidative Stress in Renal Cortex

This compound demonstrates significant efficacy in mitigating oxidative stress, particularly within the renal cortex, a key site of hypertension-related damage. nih.govmdpi.comresearchgate.net This antioxidant effect is a crucial component of its renoprotective and cardiovascular benefits. ekb.eg

Studies in spontaneously hypertensive rats (SHRs) have shown that this compound treatment effectively ameliorates oxidative stress. nih.govnih.gov This is achieved, in part, by down-regulating the expression of key subunits of NADPH oxidase, such as p47phox and p67phox. nih.govresearchgate.net NADPH oxidase is a major source of superoxide (B77818) anion production, a reactive oxygen species implicated in the pathogenesis of hypertension. termedia.pl Concurrently, this compound has been observed to increase the expression of the antioxidant enzyme superoxide dismutase (SOD). ekb.eg

The mechanism behind these antioxidant effects appears to be linked to the cytochrome P450 (CYP) epoxygenase system. nih.govnih.gov Research indicates that this compound increases the expression of the renal enzyme CYP2C23, which leads to higher levels of epoxyeicosatrienoic acids (EETs). nih.govmedchemexpress.com These EETs have inherent antioxidant properties. ekb.eg In rat mesangial cells treated with angiotensin II, the ability of this compound to lower p47phox expression was partially blocked when CYP2C23 was inhibited, further supporting the role of this pathway in this compound's antioxidant action. nih.govresearchgate.net In models of chronic renal failure, this compound treatment was also associated with reduced levels of the oxidative stress marker malondialdehyde (MDA). ekb.eg

Table 2: Research Findings on this compound's Amelioration of Renal Oxidative Stress

| Model System | Oxidative Stress Marker/Enzyme | Observed Effect | Source(s) |

|---|---|---|---|

| Spontaneously Hypertensive Rats (SHRs) | p47phox (NADPH oxidase subunit) | Decreased expression in renal cortex. | nih.govnih.govresearchgate.net |

| Spontaneously Hypertensive Rats (SHRs) | p67phox (NADPH oxidase subunit) | Decreased expression in renal cortex. | nih.govresearchgate.net |

| Chronic Renal Failure (CRF) Rat Model | Malondialdehyde (MDA) | Decreased levels. | ekb.eg |

| Spontaneously Hypertensive Rats (SHRs) | Superoxide Dismutase (SOD) | Increased expression. | ekb.eg |

| Spontaneously Hypertensive Rats (SHRs) | CYP2C23 | Increased expression in the kidney. | nih.govnih.govmedchemexpress.com |

Metabolic and Electrolyte Considerations with Indapamide

Electrolyte Disturbances

Indapamide influences the renal excretion of several key electrolytes, which can lead to clinically significant disturbances. drugbank.com

Hypokalemia: Incidence and Mechanisms

Hypokalemia, defined as a serum potassium concentration below 3.5 mEq/L, is the most frequently observed electrolyte imbalance with this compound use. rjpbcs.com The incidence of hypokalemia is dose-dependent. medicines.org.uktevauk.com

Incidence: Studies have shown that with a 1.5 mg dose of this compound, plasma potassium levels <3.4 mmol/l were seen in 10% of patients and <3.2 mmol/l in 4% of patients after 4 to 6 weeks of treatment. medicines.org.uktevauk.com For the 2.5 mg dose, these figures increased to 25% and 10%, respectively. medicines.org.uktevauk.com After 12 weeks of treatment, the mean decrease in plasma potassium was 0.23 mmol/l for the 1.5 mg dose and 0.41 mmol/l for the 2.5 mg dose. medicines.org.uktevauk.com The incidence of hypokalemia requiring drug withdrawal in long-term studies (10-24 months) with this compound 2.5 mg/day is reported to be low, between 0.6% and 1.2%. nih.gov However, some sources report a higher incidence of up to 20.9%. viamedica.pl

Mechanisms: this compound acts on the proximal part of the distal convoluted tubule in the kidney. hres.ca It increases the delivery of sodium to the distal renal tubules. rjpbcs.com This leads to an increased exchange of sodium for potassium, resulting in increased potassium excretion and a dose-related decrease in serum potassium concentrations. hres.carjpbcs.com This process is also influenced by the activation of the renin-angiotensin-aldosterone system. rjpbcs.com

Table 1: Incidence of Hypokalemia with this compound

| This compound Dose | Timeframe | Incidence of Plasma Potassium <3.4 mmol/l | Incidence of Plasma Potassium <3.2 mmol/l | Mean Fall in Plasma Potassium |

|---|---|---|---|---|

| 1.5 mg | 4-6 weeks | 10% | 4% | N/A |

| 1.5 mg | 12 weeks | N/A | N/A | 0.23 mmol/l |

| 2.5 mg | 4-6 weeks | 25% | 10% | N/A |

| 2.5 mg | 12 weeks | N/A | N/A | 0.41 mmol/l |

Hyponatremia: Incidence and Mechanisms, including SIADH

Hyponatremia, a decrease in serum sodium concentration, is another potential electrolyte disturbance associated with this compound. rjpbcs.com

Incidence: Diuretics are a leading cause of drug-induced hyponatremia, with an incidence of 11% reported in one case series of geriatric patients. rjpbcs.com Thiazide and thiazide-like diuretics are almost exclusively the cause of diuretic-induced hyponatremia. rjpbcs.com While some long-term studies on this compound showed unaltered serum sodium concentrations, case reports have highlighted the occurrence of severe hyponatremia. nih.gov One report indicated an incidence of 21.7% for hyponatremia with this compound. viamedica.pl Elderly women are particularly at risk. researchgate.netresearchgate.net

Mechanisms: The mechanisms behind this compound-induced hyponatremia are not fully understood but are thought to involve several factors. rjpbcs.com These include excessive renal loss of sodium and potassium, direct inhibition of urinary dilution, stimulation of thirst, and excessive secretion of antidiuretic hormone (ADH). rjpbcs.com

Syndrome of Inappropriate Antidiuretic Hormone Secretion (SIADH): this compound has been reported to cause hyponatremia that can be mistaken for the Syndrome of Inappropriate Antidiuretic Hormone Secretion (SIADH). nih.govresearchgate.net In some cases, this compound may exacerbate a pre-existing subclinical SIADH. rjpbcs.comresearchgate.net Drug-induced SIADH typically resolves after discontinuing the medication. rjpbcs.com The presentation of this compound-induced hyponatremia can have diverse clinical features, sometimes accompanied by severe hypokalemia. nih.gov

Chloride and Magnesium Excretion

This compound also affects the excretion of chloride and magnesium.

Chloride: The drug promotes the excretion of chloride ions along with sodium in approximately equivalent amounts. hres.camhmedical.com This can lead to hypochloremia and potentially a secondary compensatory metabolic alkalosis, though the incidence and degree of this effect are generally slight. medicines.org.uk

Magnesium: Thiazide and related diuretics, including this compound, have been shown to increase the urinary excretion of magnesium, which may result in hypomagnesaemia. medicines.org.uktevauk.com

Calcium Excretion

In contrast to its effect on other electrolytes, this compound decreases the urinary excretion of calcium. medicines.org.uktevauk.comkarger.com

Mechanisms and Effects: This can lead to a slight and temporary increase in plasma calcium levels. medicines.org.uktevauk.com The hypocalciuric effect is thought to be a direct renal action of the drug. karger.comnih.gov In a study of patients with recurrent calcium nephrolithiasis and essential hypertension, this compound lowered calcium excretion in 18 out of 20 patients, with a mean decrease of 53% by the seventh day of treatment. karger.comnih.govkarger.com This effect was not linked to a strong diuretic effect. karger.comnih.gov Another study showed that 1.5 mg/day of this compound for six months resulted in a 53% decrease in 24-hour urinary calcium concentrations. tandfonline.com This effect was sustained during long-term treatment. tandfonline.com The drug also increased the magnesium-to-calcium ratio in the urine. karger.comnih.govkarger.com

Table 2: Effect of this compound on Urinary Calcium Excretion

| Study Population | This compound Dose | Duration of Treatment | Mean Decrease in Urinary Calcium Excretion |

|---|---|---|---|

| Recurrent calcium nephrolithiasis and essential hypertension | 2.5 mg/day | 7 days | 53% |

| Calcium oxalate (B1200264) dihydrate urinary stone disease | 1.5 mg/day | 6 months | 53% (in 24h urine) |

| Calcium oxalate dihydrate urinary stone disease | 1.5 mg/day | 18 months | ~48% (in 24h urine) |

Monitoring Strategies for Electrolyte Balance

Given the potential for significant electrolyte disturbances, monitoring is crucial during this compound therapy.

Recommendations: It is essential to monitor for signs of fluid and electrolyte imbalances, which can include dizziness, drowsiness, confusion, muscle cramps, and weakness. mhmedical.com Regular monitoring of plasma sodium and potassium concentrations is mandatory, especially in patients at high risk for hyponatremia and hypokalemia, such as the elderly, malnourished, or those on multiple medications. rjpbcs.comnih.govresearchgate.net Monitoring should occur at the start of treatment and periodically thereafter. tevauk.comnih.gov If electrolyte disturbances develop, prompt discontinuation of the drug is necessary. nih.gov

Metabolic Effects

Beyond electrolyte changes, this compound can have other metabolic effects.

Uric Acid: Hyperuricemia may occur during treatment with this compound, and in rare cases, gout has been reported. hres.ca

Blood Glucose: Monitoring of blood glucose is important in diabetic patients, particularly when hypokalemia is present. medicines.org.uktevauk.com

Glucose Metabolism and Insulin (B600854) Sensitivity

The impact of this compound on glucose metabolism and insulin sensitivity is a critical consideration, particularly for patients with or at risk of developing diabetes mellitus. While some diuretics are known to impair glucose tolerance, this compound is often considered to have a more neutral profile.

Research indicates that this compound generally does not adversely affect glucose metabolism. droracle.aiclinicaltrials.govahajournals.org Studies have shown no significant changes in fasting blood glucose, postprandial glucose, or glycosylated hemoglobin (HbA1c) levels with this compound treatment. ahajournals.orgoup.comoup.com In a study involving hypertensive patients with type 2 diabetes, a sustained-release (SR) formulation of this compound did not alter fasting blood glucose, insulin levels, or HbA1c. oup.com Furthermore, this study, utilizing the frequently sampled intravenous glucose tolerance test (FSIGT), found no marked changes in insulin sensitivity or glucose effectiveness. oup.comoup.com

The mechanism by which some thiazide diuretics may worsen glucose tolerance is thought to involve either an inhibition of insulin secretion or a decrease in insulin sensitivity. oup.com Thiazide-induced hypokalemia (low potassium levels) can also contribute to decreased insulin secretion. oup.com However, this compound's minimal effect on serum potassium may contribute to its favorable profile regarding glucose metabolism. ahajournals.org In fact, some research suggests that this compound may even have beneficial effects. A study in type 2 diabetic rats showed that this compound treatment markedly reduced blood glucose levels and increased insulin secretion. mdpi.com

A prospective pharmacovigilance study did note a significant increase in blood glucose levels after three months of this compound administration, which was reversible upon discontinuation of the treatment. farmaciajournal.com In this study, at the start, two patients had impaired fasting glucose. After treatment, seven patients had impaired fasting glucose, and nine had blood glucose levels suggestive of type 2 diabetes. farmaciajournal.com However, after stopping the diuretic, no patients had values over 126 mg/dL, although five remained with impaired fasting glucose. farmaciajournal.com

Table 1: Effect of this compound on Glucose Metabolism

| Parameter | Baseline | After this compound Treatment | p-value | Source |

| Fasting Glycemia (mg/dL) | 92.73 | 119.2 | < 0.001 | farmaciajournal.com |

| Fasting Glycemia (mg/dL) | 154.7 ± 9.4 | 134.4 ± 5.1 | < 0.001 | oup.com |

This table presents data from two separate studies and is for illustrative purposes. Direct comparison between studies may not be appropriate due to differences in study design and patient populations.

Lipid Profile: Cholesterol and Triglyceride Levels

The effect of antihypertensive agents on the lipid profile is a significant consideration due to the interplay between high blood pressure and dyslipidemia in cardiovascular disease risk. Unlike some traditional thiazide diuretics that can adversely affect lipid levels, this compound is generally regarded as having a neutral or even beneficial effect on the lipid profile. droracle.ainih.govsemanticscholar.org

Numerous studies have demonstrated that this compound does not negatively impact serum levels of total cholesterol, low-density lipoprotein (LDL) cholesterol, and triglycerides. oup.comnih.govresearchgate.net In fact, some research suggests that this compound may increase high-density lipoprotein (HDL) cholesterol, which is considered beneficial for cardiovascular health. nih.gov A review of twenty-six studies concluded that this compound is unique among diuretics for its lack of adverse lipid effects. nih.gov When patients previously treated with a thiazide diuretic were switched to this compound, their lipid and lipoprotein profiles normalized. nih.gov

The neutral effect of this compound on lipids has been observed in both short-term (2-3 months) and long-term (9-12 months) studies. researchgate.net A study comparing this compound with hydrochlorothiazide (B1673439) found no significant change in plasma total cholesterol, HDL, apolipoprotein A1, or apolipoprotein B with either drug. nih.gov However, this particular study did report a significantly greater increase in triglyceride levels with this compound compared to hydrochlorothiazide. nih.gov Conversely, another study in albino rats reported a significant decrease in triglyceride and very-low-density lipoprotein (VLDL) levels with this compound exposure. researchgate.net

The favorable lipid profile of this compound may be linked to its vasodilator activity. oup.com Its mechanism is thought to differ from other diuretics, potentially by not negatively impacting cholesterol metabolism. semanticscholar.org

Table 2: Effect of this compound on Lipid Profile

| Lipid Parameter | Change with this compound | Source |

| Total Cholesterol | No significant change oup.comresearchgate.net / Increased researchgate.net | oup.comresearchgate.netresearchgate.net |

| LDL Cholesterol | No significant change researchgate.net / Increased researchgate.net | researchgate.netresearchgate.net |

| HDL Cholesterol | No significant change oup.comnih.gov / Increased nih.gov | oup.comnih.govnih.gov |

| Triglycerides | No significant change oup.comresearchgate.net / Increased nih.gov / Decreased researchgate.net | oup.comresearchgate.netnih.govresearchgate.net |

This table summarizes findings from multiple studies. The observed effects can vary based on the study population and design.

Uric Acid Metabolism and Hyperuricemia

An increase in serum uric acid levels, or hyperuricemia, is a known potential side effect of thiazide and thiazide-like diuretics. farmaciajournal.com This occurs because these diuretics can decrease the excretion of urate by the kidneys, primarily by increasing its reabsorption in the proximal tubules. consultant360.com

Studies on this compound have shown varied results regarding its effect on uric acid. Some studies report that this compound can cause a slight to significant increase in serum uric acid levels. farmaciajournal.comresearchgate.netconsultant360.com For instance, one study found a significant increase in serum uric acid from a mean of 5.72 mg/dL to 7.33 mg/dL after three months of this compound administration. farmaciajournal.com This increase was reversible upon withdrawal of the drug. farmaciajournal.com Another study reported an increase from 4.9 mg/dL to 5.9 mg/dL after eight weeks of treatment. nih.gov This effect was associated with a decrease in the fractional excretion of uric acid. nih.gov